molecular formula C6H11BrO3 B14443224 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol CAS No. 75332-39-7

4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol

Cat. No.: B14443224
CAS No.: 75332-39-7
M. Wt: 211.05 g/mol
InChI Key: FJUSKNXKNCWUDG-UHFFFAOYSA-N
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Description

4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is an organic compound with a unique structure that includes a bromine atom and a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol typically involves the bromination of 3,5,5-trimethyl-1,2-dioxolan-3-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher purity and better efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of dioxolane oxides or other related compounds.

    Reduction Products: Reduction typically yields 3,5,5-trimethyl-1,2-dioxolan-3-ol.

Scientific Research Applications

4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the dioxolane ring can undergo structural changes, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is unique due to its specific substitution pattern and the presence of a dioxolane ring. This structure imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

75332-39-7

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

4-bromo-3,5,5-trimethyldioxolan-3-ol

InChI

InChI=1S/C6H11BrO3/c1-5(2)4(7)6(3,8)10-9-5/h4,8H,1-3H3

InChI Key

FJUSKNXKNCWUDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OO1)(C)O)Br)C

Origin of Product

United States

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